

# An In-depth Technical Guide to the Chemical Properties of Homogeraniol

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Homogeraniol*

Cat. No.: B12724323

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Homogeraniol**, systematically known as (E)-4,8-dimethylnona-3,7-dien-1-ol, is an acyclic monoterpenoid alcohol.<sup>[1]</sup> It is a higher homolog of the well-known fragrance compound geraniol, featuring an additional carbon in its backbone. This structural modification influences its physicochemical properties and potential applications. **Homogeraniol** serves as a valuable intermediate in the synthesis of various natural products, including squalene and juvenile hormone analogs.<sup>[2]</sup> A thorough understanding of its chemical properties is essential for its effective utilization in research and development.

This technical guide provides a comprehensive overview of the known chemical and physical properties of **Homogeraniol**, detailed experimental protocols for their determination, and spectroscopic data for structural elucidation.

## Chemical and Physical Properties

The fundamental chemical and physical properties of **Homogeraniol** are summarized below. Where experimental data for **Homogeraniol** is unavailable, data for structurally similar compounds are provided for estimation and are clearly noted.

## General and Physical Properties

| Property                                 | Value                                                                                    | Source                          |
|------------------------------------------|------------------------------------------------------------------------------------------|---------------------------------|
| Appearance                               | Colorless to pale yellow liquid (predicted)                                              | Inferred from similar compounds |
| Odor                                     | Floral, fruity (predicted)                                                               | Inferred from similar compounds |
| Boiling Point                            | 234-235 °C @ 760 mm Hg (for isomer (E+Z)-4,8-dimethyl-3,7-nonadien-2-ol)                 | [3]                             |
| 150 °C @ 0.02 mm Hg (distillation temp.) | [2]                                                                                      |                                 |
| Density                                  | 0.869 - 0.875 g/cm³ @ 25 °C (for related compound (E+Z)-4,8-dimethyl-3,7-nonadien-2-one) | [4]                             |
| Refractive Index (n_D)                   | 1.4740 @ 21 °C                                                                           | [2]                             |

## Molecular Properties

| Property          | Value                              | Source |
|-------------------|------------------------------------|--------|
| Molecular Formula | C <sub>11</sub> H <sub>20</sub> O  | [3][5] |
| Molecular Weight  | 168.28 g/mol                       | [3][5] |
| IUPAC Name        | (E)-4,8-dimethylnona-3,7-dien-1-ol | [1]    |
| Synonyms          | Homogeraniol,<br>Geranylmethanol   |        |
| CAS Number        | 459-88-1                           |        |

## Solubility

| Solvent                    | Solubility                                   | Source                  |
|----------------------------|----------------------------------------------|-------------------------|
| Water                      | 97.04 mg/L @ 25 °C<br>(estimated for isomer) | [3]                     |
| Alcohol                    | Soluble (for isomer)                         | [3]                     |
| Polar Organic Solvents     | Expected to be soluble                       | Inferred from structure |
| Non-Polar Organic Solvents | Expected to be moderately soluble            | Inferred from structure |

## Spectroscopic Data

Spectroscopic analysis is critical for the structural confirmation of **Homogeraniol**.

### Infrared (IR) Spectroscopy

The infrared spectrum of **Homogeraniol** exhibits characteristic absorption bands corresponding to its functional groups.[1]

Table of IR Absorptions:

| Wavenumber (cm <sup>-1</sup> ) | Intensity         | Assignment                            |
|--------------------------------|-------------------|---------------------------------------|
| 3330                           | Strong, Broad     | O-H stretch (alcohol)                 |
| 2960, 2920                     | Strong            | C-H stretch (sp <sup>3</sup> alkane)  |
| ~3020                          | Medium (expected) | =C-H stretch (sp <sup>2</sup> alkene) |
| 1665                           | Medium (expected) | C=C stretch (alkene)                  |
| 1448, 1374                     | Medium            | C-H bend (alkane)                     |
| 1045                           | Strong            | C-O stretch (primary alcohol)         |

Data obtained from a neat sample.[2]

### Nuclear Magnetic Resonance (NMR) Spectroscopy

### 3.2.1 $^1\text{H}$ NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen environments in the molecule.

$^1\text{H}$  NMR Data ( $\text{CDCl}_3$ ):

| Chemical Shift ( $\delta$ )<br>ppm | Multiplicity    | Integration | Assignment                                                |
|------------------------------------|-----------------|-------------|-----------------------------------------------------------|
| 4.95–5.25                          | m               | 2H          | Vinyl H ( $\text{C}_3\text{-H}$ , $\text{C}_7\text{-H}$ ) |
| 3.60                               | t ( $J = 7$ Hz) | 2H          | $\text{C}_1\text{-H}_2$ ( $\text{CH}_2\text{OH}$ )        |
| 2.30                               | m               | 2H          | $\text{C}_2\text{-H}_2$                                   |
| 1.95–2.15                          | s               | 4H          | $\text{C}_5\text{-H}_2$ , $\text{C}_6\text{-H}_2$         |
| 1.68                               | s               | 3H          | $\text{C}_4\text{-CH}_3$                                  |
| 1.64                               | s               | 3H          | $\text{C}_8\text{-CH}_3$                                  |
| 1.60                               | s               | 3H          | $\text{C}_8\text{-CH}_3$                                  |

Data from a published synthesis procedure.[\[2\]](#)

### 3.2.2 $^{13}\text{C}$ NMR Spectroscopy

A  $^{13}\text{C}$  NMR spectrum for **Homogeraniol** has not been explicitly found in the literature. However, based on its structure, the following signals can be predicted. Due to the two non-equivalent double bonds and the different methyl groups, 11 distinct signals are expected.

Predicted  $^{13}\text{C}$  NMR Chemical Shifts:

| Carbon Atom                 | Predicted Chemical Shift ( $\delta$ ) ppm |
|-----------------------------|-------------------------------------------|
| C1 (CH <sub>2</sub> OH)     | ~60-65                                    |
| C2 (CH <sub>2</sub> )       | ~35-40                                    |
| C3 (=CH)                    | ~120-125                                  |
| C4 (=C)                     | ~135-140                                  |
| C5 (CH <sub>2</sub> )       | ~35-40                                    |
| C6 (CH <sub>2</sub> )       | ~25-30                                    |
| C7 (=CH)                    | ~120-125                                  |
| C8 (=C)                     | ~130-135                                  |
| C9 (CH <sub>3</sub> )       | ~25                                       |
| C10 (CH <sub>3</sub> )      | ~17                                       |
| C11 (CH <sub>3</sub> on C4) | ~16                                       |

## Experimental Protocols

The following sections detail generalized experimental procedures for determining the key chemical and physical properties of a liquid compound such as **Homogeraniol**.

### Determination of Boiling Point (Micro Method)

This method is suitable for small sample volumes.

Methodology:

- A small amount of **Homogeraniol** (a few milliliters) is placed in a small test tube.
- A capillary tube, sealed at one end, is placed into the test tube with the open end submerged in the liquid.
- The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

- The temperature is raised slowly until a steady stream of bubbles emerges from the capillary tube.
- Heating is discontinued, and the apparatus is allowed to cool slowly.
- The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.

## Determination of Density

Methodology:

- An empty, dry pycnometer or a graduated cylinder is accurately weighed on an analytical balance.
- The container is filled with a known volume of **Homogeraniol**.
- The filled container is reweighed to determine the mass of the liquid.
- The density is calculated by dividing the mass of the liquid by its volume (Density = Mass/Volume).
- The temperature at which the measurement is made should be recorded.

## Determination of Solubility

Methodology:

- A known volume of a selected solvent (e.g., water, ethanol, hexane) is placed in a vial at a constant temperature.
- Small, accurately weighed portions of **Homogeraniol** are added to the solvent.
- The mixture is agitated (e.g., by stirring or sonication) after each addition until the solute is fully dissolved.
- The addition of **Homogeraniol** continues until a saturated solution is formed (i.e., a small amount of undissolved liquid remains).

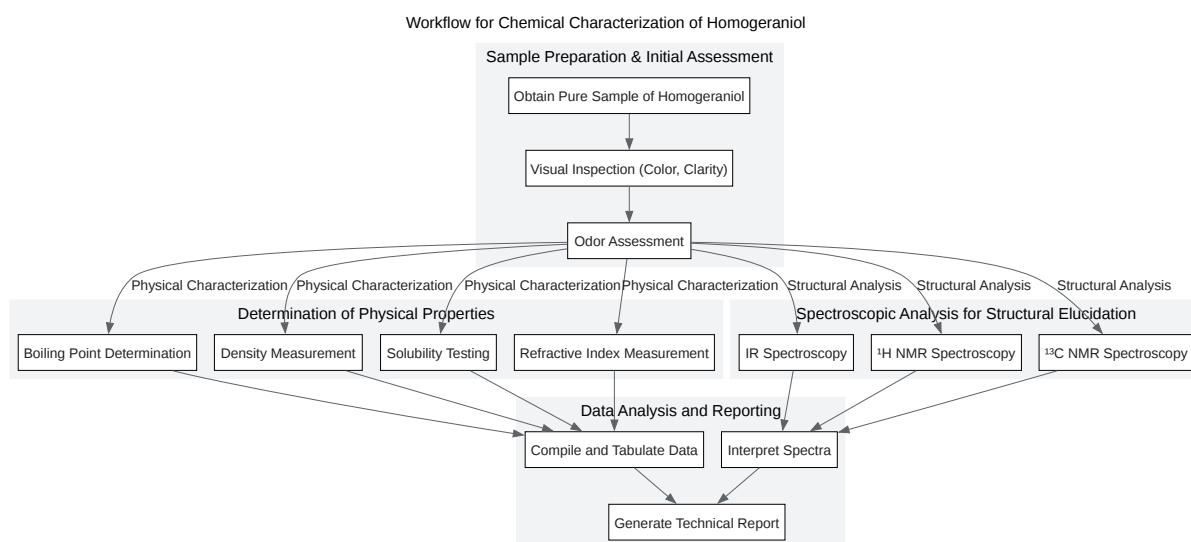
- The total mass of the dissolved **Homogeraniol** is recorded.
- Solubility is expressed as the mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

## Acquisition of IR Spectrum

Methodology (Attenuated Total Reflectance - ATR):

- The ATR crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **Homogeraniol** is placed directly onto the ATR crystal.
- The spectrum is recorded over a typical range of 4000-400  $\text{cm}^{-1}$ .
- The resulting spectrum is processed (e.g., baseline correction) and the characteristic absorption peaks are identified.

## Acquisition of NMR Spectra


Methodology:

- A sample is prepared by dissolving approximately 5-20 mg of **Homogeraniol** in about 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean NMR tube.
- The NMR tube is placed in the spectrometer.
- The magnetic field is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize homogeneity.
- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically used to obtain a spectrum with single lines for each unique carbon. A larger number of scans is usually required due to the lower natural abundance of  $^{13}\text{C}$ .

- The acquired data is processed using Fourier transformation, and the chemical shifts are referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

## Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of the chemical properties of a liquid sample like **Homogeraniol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the chemical characterization of **Homogeraniol**.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4,8-Dimethylnona-3,7-dien-1-ol (74380-61-3) for sale [vulcanchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. (E+Z)-4,8-dimethyl-3,7-nonadien-2-one, 817-88-9 [thegoodsentscompany.com]
- 5. 4,8-Dimethylnona-3,7-dien-1-ol | C11H20O | CID 53758223 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Homogeraniol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12724323#what-are-the-chemical-properties-of-homogeraniol>

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)